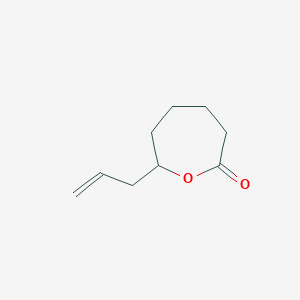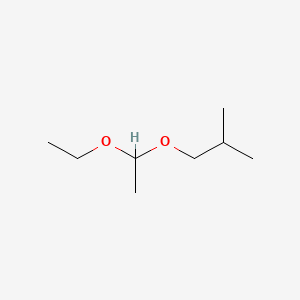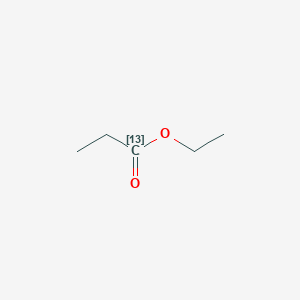
(S)-Tol-SDP
概要
説明
(S)-Tol-SDP, also known as (S)-2-(Diphenylphosphino)-1-(2-methylphenyl)ethanol, is a chiral phosphine ligand widely used in asymmetric synthesis. This compound is particularly valued for its ability to induce high enantioselectivity in various catalytic reactions, making it a crucial component in the field of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Tol-SDP typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (S)-2-(Diphenylphosphino)-1-(2-methylphenyl)ethanol from commercially available starting materials such as 2-methylbenzaldehyde and diphenylphosphine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is typically heated to reflux in a suitable solvent such as toluene or tetrahydrofuran.
Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial quantities while maintaining the reaction conditions and purification methods.
Automation: Utilizing automated reactors and purification systems to increase efficiency and consistency.
Quality Control: Implementing rigorous quality control measures to ensure the purity and enantiomeric excess of the final product.
化学反応の分析
Types of Reactions: (S)-Tol-SDP undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form the corresponding phosphine oxide.
Reduction: The hydroxyl group can be reduced to form the corresponding phosphine.
Substitution: The hydroxyl group can be substituted with other functional groups to modify the ligand’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine.
Major Products:
Phosphine Oxide: Formed from the oxidation of this compound.
Reduced Phosphine: Formed from the reduction of this compound.
Substituted Derivatives: Formed from the substitution reactions.
科学的研究の応用
(S)-Tol-SDP has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: Utilized in the development of chiral drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and agrochemicals.
作用機序
The mechanism by which (S)-Tol-SDP exerts its effects involves:
Molecular Targets: The phosphine ligand coordinates to transition metals such as palladium, rhodium, or ruthenium, forming a metal-ligand complex.
Pathways Involved: The metal-ligand complex facilitates the activation of substrates and promotes enantioselective transformations through a series of catalytic cycles.
類似化合物との比較
®-Tol-SDP: The enantiomer of (S)-Tol-SDP, used in similar applications but with opposite enantioselectivity.
(S)-BINAP: Another chiral phosphine ligand with a different structure but similar applications in asymmetric catalysis.
(S)-Ph-BPE: A chiral bisphosphine ligand used in asymmetric hydrogenation reactions.
Uniqueness: this compound is unique due to its high enantioselectivity and versatility in various catalytic reactions. Its ability to form stable metal-ligand complexes and promote efficient transformations makes it a valuable tool in synthetic chemistry.
特性
IUPAC Name |
[4'-bis(4-methylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(4-methylphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H42P2/c1-31-11-19-37(20-12-31)46(38-21-13-32(2)14-22-38)41-9-5-7-35-27-29-45(43(35)41)30-28-36-8-6-10-42(44(36)45)47(39-23-15-33(3)16-24-39)40-25-17-34(4)18-26-40/h5-26H,27-30H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIOMJFCGWZUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC4=C3C5(CC4)CCC6=C5C(=CC=C6)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H42P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501112615 | |
| Record name | 1,1′-[(1R)-2,2′,3,3′-Tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diyl]bis[1,1-bis(4-methylphenyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
644.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528521-87-1 | |
| Record name | 1,1′-[(1R)-2,2′,3,3′-Tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diyl]bis[1,1-bis(4-methylphenyl)phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528521-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-[(1R)-2,2′,3,3′-Tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diyl]bis[1,1-bis(4-methylphenyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















